molecular formula C5H7N3O2 B2366343 Methyl 1-azidocyclopropane-1-carboxylate CAS No. 80502-23-4

Methyl 1-azidocyclopropane-1-carboxylate

Cat. No.: B2366343
CAS No.: 80502-23-4
M. Wt: 141.13
InChI Key: UJVGUFPZAKSJMA-UHFFFAOYSA-N
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Description

Methyl 1-azidocyclopropane-1-carboxylate is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity, particularly in cycloaddition reactions. This compound features a cyclopropane ring, which is a three-membered ring structure known for its strain and reactivity. The azido group (-N3) attached to the cyclopropane ring makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.

Mechanism of Action

Target of Action

The primary target of Methyl 1-azidocyclopropane-1-carboxylate, also known as methyl-ACC, is the enzyme ACC oxidase (ACO) involved in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .

Mode of Action

Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), acts as an agonist of ethylene response in plants .

Biochemical Pathways

The ethylene biosynthesis pathway is the primary biochemical pathway affected by methyl-ACC. This pathway starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthase. SAM is then converted to ACC, the direct precursor of ethylene, by ACC synthase (ACS). ACC is subsequently oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that methyl-acc triggers enhanced ethylene-related responses in plants similar to the effects of acc . The bioavailability of methyl-ACC is suggested by the observation that a higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .

Result of Action

Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC. These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment .

Action Environment

It is known that acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon This suggests that soil composition and microbial community could potentially influence the action of methyl-ACC

Biochemical Analysis

Biochemical Properties

Methyl 1-azidocyclopropane-1-carboxylate is a methylated 1-aminocyclopropanecarboxylate which is produced in plants by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase) . The enzyme ACC synthase catalyzes the synthesis of 1-Aminocyclopropane-1-carboxylic acid (ACC), a precursor for ethylene, from S-Adenosyl methionine (AdoMet, SAM), an intermediate in the Yang cycle and activated methyl cycle .

Cellular Effects

This compound has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate for the enzyme ACC synthase. This enzyme catalyzes the conversion of AdoMet to ACC, which is the first committed and rate-limiting step in the biosynthesis of ethylene . The reaction is catalyzed through a quinonoid zwitterion intermediate and uses cofactor pyridoxal phosphate (PLP, the active form of vitamin B6) for stabilization .

Temporal Effects in Laboratory Settings

It is known that the enzyme ACC synthase, which uses this compound as a substrate, is constitutively expressed in plant tissues and is up-regulated by mechanical wounding .

Metabolic Pathways

This compound is involved in the ethylene biosynthesis pathway. It is converted to ACC by the enzyme ACC synthase. ACC is then converted to ethylene by ACC oxidase .

Transport and Distribution

Acc, the product of the reaction involving this compound, is known to be transported throughout the plant over short and long distances .

Subcellular Localization

Acc synthase, the enzyme that uses this compound as a substrate, has been shown to be predominantly present in the cytosol of plant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-azidocyclopropane-1-carboxylate typically involves the following steps:

    Formation of Cyclopropane Ring: The cyclopropane ring can be formed through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane (CH2I2) and a zinc-copper couple.

    Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a suitable cyclopropane derivative with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired azido compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process, given the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azidocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which forms triazoles.

    Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition to form 1,2,3-triazoles.

    Substitution: Sodium azide (NaN3) is a common reagent for introducing the azido group.

Major Products

    Triazoles: Formed through cycloaddition reactions.

    Amine Derivatives: Formed through reduction of the azido group.

Scientific Research Applications

Methyl 1-azidocyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylate: A precursor to ethylene in plants, used in studies of plant hormone biosynthesis.

    Methyl 1-aminocyclopropane-1-carboxylate: An ethylene agonist used in plant physiology research.

Uniqueness

Methyl 1-azidocyclopropane-1-carboxylate is unique due to its azido group, which imparts high reactivity and versatility in synthetic applications. Unlike its amino analogs, the azido compound is more reactive in cycloaddition reactions, making it a valuable tool in click chemistry and bioconjugation.

Properties

IUPAC Name

methyl 1-azidocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4(9)5(2-3-5)7-8-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGUFPZAKSJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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